molecular formula C4H8N6O B1276797 2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide CAS No. 832737-88-9

2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide

Cat. No.: B1276797
CAS No.: 832737-88-9
M. Wt: 156.15 g/mol
InChI Key: ACGVQDFRGRKMGS-UHFFFAOYSA-N
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Description

2-(3-Amino-1H-1,2,4-triazol-1-yl)acetohydrazide: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Mechanism of Action

Target of Action

It is known that similar compounds, such as 3-amino-1,2,4-triazole, act as inhibitors of peroxidase enzymes . These enzymes play a crucial role in various biological processes, including cellular metabolism and defense mechanisms.

Mode of Action

Based on the known actions of similar compounds, it can be inferred that it might interact with its target enzymes and inhibit their activity . This inhibition could lead to changes in the biochemical processes controlled by these enzymes.

Pharmacokinetics

It is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate . This solubility profile suggests that it could have good bioavailability.

Biochemical Analysis

Biochemical Properties

2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been reported to inhibit catalase, an enzyme responsible for the decomposition of hydrogen peroxide into water and oxygen . This inhibition leads to an increase in hydrogen peroxide levels, which can induce oxidative stress and activate compensatory mechanisms involving glutathione peroxidase and glutathione reductase . Additionally, this compound interacts with imidazoleglycerol-phosphate dehydratase, an enzyme involved in histidine biosynthesis, acting as a competitive inhibitor .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of catalase leads to increased hydrogen peroxide levels, which can affect cell signaling pathways such as the MAPK/ERK pathway, known for its role in cell proliferation and differentiation . Furthermore, the oxidative stress induced by elevated hydrogen peroxide levels can alter gene expression patterns, leading to changes in cellular metabolism and potentially triggering apoptosis in certain cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of catalase, inhibiting its activity and preventing the breakdown of hydrogen peroxide . This binding interaction is crucial for the compound’s ability to induce oxidative stress. Additionally, as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase, this compound interferes with histidine biosynthesis, which can impact protein synthesis and cellular growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained oxidative stress, affecting cellular homeostasis and potentially causing chronic cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress, which may activate protective cellular mechanisms without causing significant damage . At high doses, the compound’s inhibitory effects on catalase and imidazoleglycerol-phosphate dehydratase can lead to severe oxidative stress, resulting in cellular toxicity and adverse effects such as tissue damage and organ dysfunction . These threshold effects highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its inhibition of catalase affects the hydrogen peroxide detoxification pathway, leading to increased oxidative stress . The compound also impacts the histidine biosynthesis pathway by inhibiting imidazoleglycerol-phosphate dehydratase, which can alter metabolic flux and affect the levels of histidine and related metabolites . These interactions underscore the compound’s potential to modulate metabolic processes and influence cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophilic nature allows it to diffuse readily through aqueous environments, facilitating its distribution within cells . Additionally, specific transporters may facilitate its uptake and accumulation in certain tissues, influencing its localization and activity . These transport mechanisms are essential for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is known to localize primarily in the cytoplasm, where it interacts with catalase and other enzymes . Its presence in the cytoplasm allows it to modulate oxidative stress and influence cellular metabolism. Additionally, post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, further refining its activity and effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(3-amino-1,2,4-triazol-1-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N6O/c5-4-7-2-10(9-4)1-3(11)8-6/h2H,1,6H2,(H2,5,9)(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGVQDFRGRKMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CC(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901234269
Record name 3-Amino-1H-1,2,4-triazole-1-acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901234269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832737-88-9
Record name 3-Amino-1H-1,2,4-triazole-1-acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832737-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1H-1,2,4-triazole-1-acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901234269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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